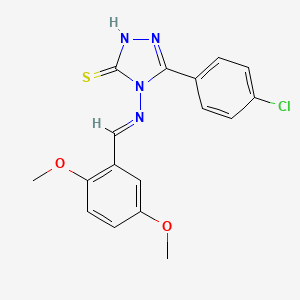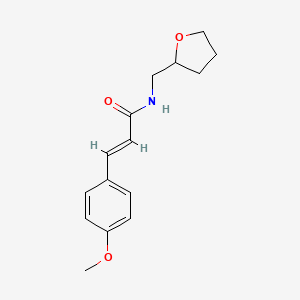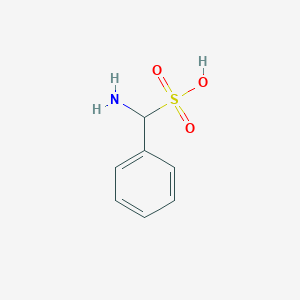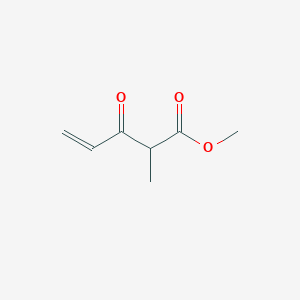
5-(4-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: , often referred to as “CDMT” , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
準備方法
Synthetic Routes::
- The reaction typically occurs in a suitable solvent (such as ethanol or dimethyl sulfoxide ) under reflux conditions.
- The resulting product is purified through recrystallization or column chromatography.
CDMT: can be synthesized through various routes, but one common method involves the condensation of with followed by cyclization with .
- While laboratory-scale synthesis is well-established, large-scale industrial production of CDMT remains limited due to its sensitivity to hydrolysis (especially in water).
- Researchers are actively exploring more robust synthetic methods for industrial applications.
化学反応の分析
Reactivity::
- It undergoes reactions such as oxidation , reduction , and substitution .
CDMT: is prone to nucleophilic attack due to the presence of the electron-withdrawing and the electron-donating groups.
Oxidation: Treatment with mild oxidants (e.g., , ) converts the thiol group to a disulfide.
Reduction: or reduces the imine group to the corresponding amine.
Substitution: react with to form alkylated derivatives.
Disulfide derivatives: (formed during oxidation) and are common outcomes.
科学的研究の応用
Chemistry::
- Its unique structure makes it valuable in designing ligands for metal complexes.
CDMT: serves as a versatile building block for the synthesis of novel compounds.
Anticancer Research: Researchers explore its potential as an anticancer agent due to its reactivity with cellular thiols.
Antibacterial Properties: Some studies suggest antibacterial activity.
Neuropharmacology: Investigated for its effects on neurotransmitter systems.
Photovoltaics: Used in dye-sensitized solar cells.
Materials Science: Employed in the design of functional materials.
作用機序
- Further research is needed to elucidate specific molecular targets.
CDMT: likely exerts its effects through interactions with cellular thiols, affecting redox balance and signaling pathways.
類似化合物との比較
- Similar compounds include thiazoles , thiadiazoles , and other triazoles , but none precisely match its combination of features.
CDMT: stands out due to its unique triazole-thiol structure.
特性
分子式 |
C17H15ClN4O2S |
|---|---|
分子量 |
374.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-7-8-15(24-2)12(9-14)10-19-22-16(20-21-17(22)25)11-3-5-13(18)6-4-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChIキー |
NJLNDCLHMPBGKH-VXLYETTFSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
![1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-](/img/structure/B12002261.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002265.png)



![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)

![N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12002303.png)
![1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002305.png)


![1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002328.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)
